3-(4-Fluoropiperidin-4-yl)pyridine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H13FN2 |
|---|---|
Molecular Weight |
180.22 g/mol |
IUPAC Name |
3-(4-fluoropiperidin-4-yl)pyridine |
InChI |
InChI=1S/C10H13FN2/c11-10(3-6-12-7-4-10)9-2-1-5-13-8-9/h1-2,5,8,12H,3-4,6-7H2 |
InChI Key |
MXNODKZXBKGGGT-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1(C2=CN=CC=C2)F |
Origin of Product |
United States |
Structure Activity Relationship Sar Studies of 3 4 Fluoropiperidin 4 Yl Pyridine and Its Analogs
Influence of Fluorine Substitution on Molecular Recognition and Ligand Efficiency
The introduction of a fluorine atom into the piperidine (B6355638) ring of 3-(4-Fluoropiperidin-4-yl)pyridine profoundly alters its interaction with biological targets. This influence stems from a combination of electronic, steric, and basicity effects, which collectively enhance ligand efficiency and receptor binding.
Electronic and Steric Effects of Fluorine on Receptor Binding
Studies have shown that fluorination can improve binding affinity through direct interactions with the protein or indirectly by altering the polarity of neighboring functional groups that engage with the receptor. tandfonline.com The ability of fluorine to increase the lipophilicity of a molecule can also enhance hydrophobic interactions within the binding pocket. benthamscience.comscispace.com
Modulatory Role of Fluorine on Basicity (pKa) in Receptor Interactions
The basicity of the piperidine nitrogen is a critical determinant of its interaction with receptors, particularly those with acidic residues in the binding site. The strong electron-withdrawing effect of the fluorine atom in the 4-position of the piperidine ring significantly reduces the pKa of the piperidine nitrogen. cambridgemedchemconsulting.com This modulation of basicity can have several beneficial consequences for drug action.
A lower pKa can lead to reduced ionization at physiological pH, which can improve membrane permeability and bioavailability. tandfonline.com In the context of receptor interactions, tuning the basicity can optimize the strength of ionic bonds and hydrogen bonds with the target protein. For instance, reducing the basicity of a piperidine nitrogen has been shown to decrease off-target effects, such as hERG channel activity, and reduce metabolic clearance. cambridgemedchemconsulting.com The effect of fluorine on pKa is influenced by its position and the conformation of the piperidine ring, with an equatorial fluorine generally exerting a greater effect. cambridgemedchemconsulting.com
| Compound | Substitution Pattern | pKa Change (ΔpKa) | Reference |
|---|---|---|---|
| β-Fluoropiperidine (axial) | Axial fluorine at β-position | -1.2 to -1.7 | researchgate.net |
| β-Fluoropiperidine (equatorial) | Equatorial fluorine at β-position | -1.1 to -3.3 | cambridgemedchemconsulting.com |
Impact of Fluorine on Metabolic Stability and Oxidation Susceptibility
A significant advantage of incorporating fluorine into drug candidates is the enhanced metabolic stability. tandfonline.commdpi.com The carbon-fluorine (C-F) bond is exceptionally strong and more resistant to enzymatic cleavage compared to a carbon-hydrogen (C-H) bond. tandfonline.comacs.org Placing a fluorine atom at a potential site of metabolic oxidation can effectively block this pathway, thereby increasing the drug's half-life and bioavailability. tandfonline.comu-tokyo.ac.jp
| Compound Class | Effect of Fluorination | Mechanism | Reference |
|---|---|---|---|
| General Drug Candidates | Improved metabolic stability | Blocking oxidative metabolism at the site of fluorination | tandfonline.com |
| Piperidine Derivatives | Reduced N-oxidation | Lowering pKa and electron density of the nitrogen | u-tokyo.ac.jp |
| N-alkyl-piperidine-2-carboxamides | Increased oxidation in human liver microsomes | Correlation with increased lipophilicity | nih.gov |
Conformational Analysis and its Correlation with Biological Activity
The three-dimensional shape of a molecule is paramount for its ability to bind to a biological target. The introduction of a fluorine atom can have a profound impact on the conformational preferences of the piperidine ring, which in turn dictates its biological activity.
Preferred Conformations of the Fluoropiperidine Ring
The conformational equilibrium of a piperidine ring is typically a chair form. In 4-fluoropiperidine (B2509456), the fluorine atom can occupy either an axial or an equatorial position. The preference for one conformation over the other is governed by a complex interplay of steric effects, electrostatic interactions (such as charge-dipole interactions), and hyperconjugation. nih.govresearchgate.net
Computational and experimental studies have shown that in protonated 4-fluoropiperidinium salts, the axial conformation of the fluorine atom can be favored due to stabilizing charge-dipole interactions between the positively charged nitrogen and the electronegative fluorine. nih.govresearchgate.net However, the polarity of the solvent also plays a significant role, with more polar solvents potentially favoring the equatorial conformer. nih.govresearchgate.net This conformational control is a powerful tool in drug design, as it allows for the pre-organization of the molecule into a bioactive conformation.
Relationship between Conformational Preferences and Target Engagement
The specific conformation adopted by the fluoropiperidine ring directly influences how the molecule presents its pharmacophoric features to the receptor. A preferred conformation that aligns with the geometry of the binding site will lead to higher affinity and potency. By locking the piperidine ring into a specific conformation, the entropic cost of binding is reduced, which can contribute to a more favorable binding free energy. nih.gov
Systematic Structural Modifications and their Pharmacological Implications
Systematic structural modification is a cornerstone of medicinal chemistry, aiming to enhance the therapeutic potential of a lead compound. For this compound, this involves a methodical alteration of its constituent parts to probe the chemical space around the core scaffold.
The electronic properties and substitution pattern of the pyridine (B92270) ring are critical determinants of pharmacological activity. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, and its basicity, along with the electronic nature of any substituents, can significantly influence interactions with biological targets.
Research on analogous compounds, such as the nicotinic acetylcholine (B1216132) receptor (nAChR) agonist epibatidine (B1211577), has shown that substitutions on the pyridine ring can dramatically alter affinity and selectivity for different receptor subtypes. For instance, the position and nature of a halogen substituent can have profound effects. A fluoro-substituent at the 3'-position of the pyridine ring in an epibatidine analog was found to improve selectivity and efficacy for α4β2 nAChRs over α3β4 nAChRs. nih.govnih.gov This suggests that a similar strategy of introducing small, electron-withdrawing groups at various positions on the pyridine ring of this compound could modulate its activity and selectivity.
The introduction of electron-donating groups (e.g., methoxy, amino) or larger, more sterically demanding groups could also be explored to probe the size and electronic requirements of the binding pocket. The table below illustrates hypothetical variations and their potential impact based on established medicinal chemistry principles.
| Modification | Position on Pyridine Ring | Rationale / Predicted Impact |
| Addition of a second Fluoro group | 2' or 5' | May enhance binding affinity through additional interactions or alter electronic properties, potentially improving selectivity. |
| Introduction of a Methoxy group | 2', 4', 5', or 6' | Could increase electron density and act as a hydrogen bond acceptor, potentially altering target engagement. |
| Addition of a Cyano group | 2' or 5' | A strong electron-withdrawing group that can act as a hydrogen bond acceptor, potentially increasing potency. |
| Introduction of an Amino group | 2' or 5' | Can act as a hydrogen bond donor and alter the basicity of the pyridine nitrogen, influencing target interactions. |
The piperidine ring offers multiple points for modification, including the nitrogen atom and the carbon atoms of the ring. The piperidine nitrogen is often a key site for derivatization to modulate physicochemical properties such as lipophilicity and basicity, which in turn affect absorption, distribution, metabolism, and excretion (ADME) profiles.
Alkylation or acylation of the piperidine nitrogen can introduce a variety of functional groups. Small alkyl groups (e.g., methyl, ethyl) may enhance lipophilicity and potentially improve brain penetration. Larger or more complex substituents could be used to probe for additional binding interactions or to introduce functionalities for targeted delivery.
Modification at other positions on the piperidine ring is also a viable strategy. For instance, the introduction of hydroxyl or methyl groups could create new chiral centers and explore stereospecific interactions with the target protein. The existing fluorine atom at the 4-position is a critical feature; replacing it with other halogens or a hydroxyl group would likely have a significant impact on binding affinity and conformation.
| Modification | Position on Piperidine Ring | Rationale / Predicted Impact |
| N-Alkylation (e.g., with -CH₃, -C₂H₅) | Piperidine Nitrogen | Increases lipophilicity and may alter the orientation of the molecule in the binding pocket. Can be used to explore space in the target protein. |
| N-Acylation (e.g., with -COCH₃) | Piperidine Nitrogen | Introduces a hydrogen bond acceptor and may reduce basicity, affecting pharmacokinetic properties. |
| Introduction of a Hydroxyl group | 3' or 5' position | Can introduce a new hydrogen bonding interaction and a chiral center, potentially leading to stereospecific binding. |
| Replacement of the Fluoro group | 4' position | Replacing with -OH, -Cl, or -CH₃ would systematically probe the role of the fluorine atom in binding and molecular conformation. |
While this compound features a direct connection between the pyridine and piperidine rings, the introduction of bridging elements or linkers is a common strategy in drug design to optimize the spatial relationship between two key binding motifs. This can lead to enhanced affinity and selectivity by allowing the molecule to adopt a more favorable conformation for binding.
Introducing a flexible linker, such as a short alkyl chain or an ether linkage, between the two rings could allow for greater conformational freedom. Conversely, creating a more rigid, bicyclic structure by "bridging" two points of the molecule could lock it into a bioactive conformation, potentially increasing potency and reducing off-target effects.
The length and nature of any linker are critical. A linker that is too short or too long may improperly position the two ring systems for optimal interaction with the target. The choice of atoms in the linker (e.g., oxygen, nitrogen) can also introduce new hydrogen bonding opportunities.
| Modification | Type | Rationale / Predicted Impact |
| Introduction of a Methylene (B1212753) Bridge | Linker | A simple, flexible linker to explore the effect of increased distance and rotational freedom between the rings. |
| Introduction of an Ether Linkage | Linker | Introduces a hydrogen bond acceptor and some flexibility, potentially improving solubility and binding. |
| Formation of a Bicyclic System | Bridging | Creates a conformationally restricted analog, which can lead to higher affinity and selectivity if the locked conformation is bioactive. |
| Variation of Alkyl Linker Length | Linker | Systematically increasing the number of methylene units (-(CH₂)n-) to find the optimal distance between the pyridine and piperidine moieties for target engagement. |
Ligand Receptor Interaction Mechanisms and Target Engagement Profiles
Serotonin (B10506) Receptor Modulation
The modulation of serotonin receptors, particularly the 5-HT₁A and 5-HT₂A subtypes, is a critical aspect of the pharmacological profile of many psychoactive compounds.
5-HT₁A Receptor Binding and Functional Selectivity
The 5-HT₁A receptor is a G-protein coupled receptor involved in the modulation of mood and anxiety. Its activation can trigger a cascade of intracellular signaling events.
5-HT₂A Receptor Antagonism and Affinity Profiles
The 5-HT₂A receptor is another important target in neuropsychopharmacology. Antagonism of this receptor is a key mechanism for several therapeutic agents.
Currently, there is a lack of specific studies investigating the antagonistic activity and affinity profile of 3-(4-Fluoropiperidin-4-yl)pyridine at the 5-HT₂A receptor.
Kinase Inhibition Spectrum
Kinases are a large family of enzymes that play crucial roles in cellular signaling, and their inhibition is a target for various therapeutic areas.
Inhibition of Leucine-Rich Repeat Kinase 2 (LRRK2)
LRRK2 is a complex, multi-domain protein, and mutations in the LRRK2 gene are associated with an increased risk of Parkinson's disease.
No data is currently available in the scientific literature regarding the inhibitory activity of this compound on Leucine-Rich Repeat Kinase 2 (LRRK2).
Other Relevant Receptor and Enzyme Interactions
Beyond kinases, other receptors and enzymes are crucial targets for therapeutic intervention. While the structural motifs of this compound suggest potential interactions, specific experimental data are lacking.
There is no available data to suggest that this compound acts as an allosteric modulator of the M4 muscarinic acetylcholine (B1216132) receptor.
Information on the inhibitory activity and selectivity of this compound towards MAGL is not present in the public domain.
The antagonistic effects of this compound on the TRPV1 receptor have not been documented in any published studies.
Acetylcholinesterase (AChE) Inhibition
Currently, there is no publicly available scientific literature or data that has evaluated the inhibitory activity of the specific compound this compound against acetylcholinesterase (AChE). While the broader class of pyridine (B92270) derivatives has been investigated for AChE inhibition, specific research findings and data tables for this compound are not present in the current body of scientific publications. Therefore, its mechanism of interaction and target engagement profile with AChE remains uncharacterized.
HIV-1 Integrase Inhibition
Similarly, a comprehensive review of existing scientific literature reveals no studies that have specifically investigated the inhibitory effects of this compound on HIV-1 integrase. Although pyridine-containing compounds are a known class of HIV-1 integrase inhibitors, specific experimental data, including detailed research findings and inhibitory concentrations for this compound, have not been reported. As a result, its potential as an HIV-1 integrase inhibitor and its corresponding ligand-receptor interaction mechanisms are unknown.
Computational Chemistry and Molecular Modeling Applications
Molecular Docking for Ligand-Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor. This method is crucial in drug discovery for identifying potential drug candidates and elucidating their binding mechanisms at a molecular level.
While specific molecular docking studies solely focused on 3-(4-Fluoropiperidin-4-yl)pyridine are not extensively documented in publicly available literature, the utility of this approach can be illustrated by examining studies on structurally related compounds. For instance, docking studies on derivatives of 3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline as c-Met kinase inhibitors have demonstrated the importance of the fluorinated pyridine (B92270) moiety in establishing key interactions within the enzyme's active site. nih.gov These studies often reveal that the fluorine atom can form favorable electrostatic and hydrogen bonding interactions, enhancing binding affinity. nih.gov
In a hypothetical docking study of this compound against a chosen target, the pyridine ring could act as a hydrogen bond acceptor, while the piperidine (B6355638) ring could engage in hydrophobic interactions. The fluorine atom's role would be of particular interest, as its high electronegativity can influence the local electronic environment and potentially form non-covalent interactions with the protein backbone or side chains.
A typical molecular docking workflow for this compound would involve:
Preparation of the Receptor: Obtaining the 3D structure of the target protein from a repository like the Protein Data Bank (PDB) and preparing it by adding hydrogens, assigning partial charges, and defining the binding site.
Ligand Preparation: Generating a 3D conformation of this compound, assigning appropriate atom types and charges.
Docking Simulation: Using software like AutoDock, Glide, or GOLD to systematically sample different orientations and conformations of the ligand within the receptor's binding pocket.
Scoring and Analysis: Ranking the resulting poses based on a scoring function that estimates the binding affinity. The top-ranked poses are then analyzed to identify key intermolecular interactions.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are instrumental in predicting the activity of novel compounds and in guiding the optimization of lead molecules.
The process would involve:
Descriptor Calculation: For each analog, a set of molecular descriptors would be calculated. These can include 2D descriptors (e.g., topological indices, molecular weight) and 3D descriptors (e.g., molecular shape, electrostatic potential).
Model Development: Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), a mathematical equation is derived that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.
For example, a QSAR study on c-Met kinase inhibitors incorporating a fluorinated pyridine core utilized Comparative Molecular Similarity Analysis (CoMSIA) and MLR with topological vectors to build predictive models. nih.gov The best CoMSIA model incorporated steric, electrostatic, hydrophobic, and hydrogen bond-donor fields, highlighting the key physicochemical properties influencing inhibitory activity. nih.gov
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and their relative energies. This is particularly important for flexible molecules like this compound, as the bioactive conformation might not be the lowest energy conformer in solution.
A detailed conformational analysis of a complex derivative, {[1-(3-chloro-4-fluorobenzoyl)-4-fluoropiperidin-4yl]methyl}[(5-methylpyridin-2-yl)methyl]amine, has provided valuable insights into the conformational preferences of the 4-fluoropiperidin ring. researchgate.netnih.gov Through techniques like NMR spectroscopy and X-ray crystallography, it was determined that the piperidine ring adopts a chair conformation. researchgate.netnih.gov The study also investigated the rotational barrier around the C-N amide bond, which is a critical parameter for understanding the molecule's flexibility. researchgate.netnih.gov These findings suggest that the 4-fluoropiperidin moiety in this compound would also predominantly exist in a chair conformation, with the fluorine and pyridine substituents occupying either axial or equatorial positions.
Molecular dynamics (MD) simulations can provide a more dynamic picture of the conformational landscape of this compound and its interactions with a biological target over time. An MD simulation of this compound, either in a solvent or within a protein binding site, would reveal the stability of different conformers, the flexibility of the molecule, and the dynamic nature of its interactions. For instance, MD simulations have been employed to study the stability of piperidine-based ligands within the binding site of the sigma-1 receptor, revealing crucial amino acid residues involved in the interaction. nih.gov
In Silico Lead Identification and Optimization Strategies
In silico methods are pivotal in the early stages of drug discovery for identifying and optimizing lead compounds. The this compound scaffold can be utilized in various in silico lead discovery strategies.
Virtual Screening: A large database of chemical compounds can be virtually screened against a specific biological target to identify molecules containing the this compound core or similar features that are predicted to have high binding affinity.
Fragment-Based Drug Design (FBDD): The this compound molecule itself can be considered a fragment. If this fragment is found to bind to a target, it can be grown or linked with other fragments to generate a more potent lead compound. Computational methods are essential for guiding the growth and linking strategies.
Lead Optimization: Once a lead compound containing the this compound scaffold is identified, computational tools can be used to guide its optimization. This involves making targeted chemical modifications to improve properties such as potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. For example, QSAR models can predict the effect of adding different substituents, and molecular docking can visualize how these modifications affect the binding to the target.
Transition State Computations in Synthetic Route Design
Computational chemistry, particularly quantum mechanics (QM) methods, can be employed to study reaction mechanisms and predict the feasibility of synthetic routes. For a molecule like this compound, computational methods can be used to investigate the transition states of key synthetic steps.
For example, the synthesis of related fluorinated pyridines has been explored, and computational studies could help in understanding the mechanisms of these reactions. nih.govrsc.org By calculating the energies of reactants, intermediates, transition states, and products, chemists can gain insights into the reaction kinetics and thermodynamics. This knowledge can aid in optimizing reaction conditions, such as temperature, solvent, and catalyst, to improve reaction yields and selectivity.
While specific transition state computations for the synthesis of this compound are not detailed in the literature, the general applicability of these methods is well-established in synthetic chemistry.
Advanced Spectroscopic and Crystallographic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structures in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and conformation of atoms within a molecule.
Comprehensive ¹H, ¹³C, and ¹⁹F NMR Analyses
A full structural confirmation of 3-(4-Fluoropiperidin-4-yl)pyridine requires a combination of ¹H, ¹³C, and ¹⁹F NMR experiments. While specific, experimentally-derived spectra for this exact compound are not widely published in peer-reviewed literature, a theoretical analysis based on its structure allows for the prediction of its spectral characteristics.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring and the piperidine (B6355638) ring. The four aromatic protons of the 3-substituted pyridine ring would appear in the downfield region (typically δ 7.0-8.5 ppm), with characteristic splitting patterns (doublets, triplets, or doublet of doublets) dictated by their coupling to adjacent protons. The eight protons of the piperidine ring would be found in the upfield, aliphatic region (typically δ 1.5-3.5 ppm). These signals would likely be complex due to geminal and vicinal coupling, and their chemical shifts would be influenced by the neighboring fluorine atom and the nitrogen atom. The N-H proton of the piperidine would appear as a broad singlet, the chemical shift of which can be solvent-dependent.
¹³C NMR: The carbon NMR spectrum would complement the proton data, showing distinct signals for each of the ten carbon atoms in the molecule. The five carbons of the pyridine ring would resonate in the aromatic region (δ 120-150 ppm). The quaternary carbon of the piperidine ring bonded to the fluorine atom would be significantly affected by the fluorine's electronegativity and would show a characteristic splitting pattern due to C-F coupling. The other four carbons of the piperidine ring would appear in the aliphatic region (δ 20-60 ppm).
¹⁹F NMR: As fluorine-19 is a 100% abundant, spin-1/2 nucleus, ¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds. For this compound, the ¹⁹F NMR spectrum is expected to exhibit a single primary signal, as there is only one fluorine atom in the molecule. This signal's chemical shift would be characteristic of a tertiary alkyl fluoride (B91410). The signal may appear as a complex multiplet due to coupling with the adjacent protons on the piperidine ring.
A summary of predicted NMR data is presented below.
| Analysis Type | Predicted Chemical Shift (δ) / Region | Expected Multiplicity & Notes |
| ¹H NMR | Pyridine H: ~7.0-8.5 ppm | Complex multiplets (dd, ddd) due to aromatic coupling. |
| Piperidine CH₂: ~1.5-3.5 ppm | Overlapping multiplets. Protons on carbons adjacent to fluorine and nitrogen will be shifted downfield. | |
| Piperidine NH: Variable | Broad singlet, exchangeable with D₂O. | |
| ¹³C NMR | Pyridine C: ~120-150 ppm | Five distinct signals expected. |
| Piperidine C-F: ~90-100 ppm | Signal split into a doublet due to one-bond C-F coupling. | |
| Piperidine CH₂: ~20-60 ppm | Four signals expected for the remaining piperidine carbons. | |
| ¹⁹F NMR | Tertiary Alkyl-F: ~-120 to -150 ppm | Multiplet due to coupling with adjacent protons. |
Advanced 2D NMR Techniques (e.g., Double-Quantum Filtered COSY) for Conformational Assignment
To resolve signal overlap and definitively assign proton and carbon signals, advanced 2D NMR experiments are employed.
COSY (Correlation Spectroscopy): A Double-Quantum Filtered COSY (DQF-COSY) experiment would reveal correlations between protons that are coupled to each other (typically separated by two or three bonds). This would be crucial for tracing the connectivity of the protons within the pyridine ring and, separately, within the piperidine ring, allowing for unambiguous assignment of each proton.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate proton signals with the carbon signals of the atoms they are directly attached to. This technique would allow for the definitive assignment of each carbon atom in the piperidine and pyridine rings by linking them to their already-assigned protons.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connectivity between the pyridine and piperidine rings and for assigning quaternary carbons that have no attached protons, such as the C4 carbon of the piperidine ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment can provide information about the spatial proximity of protons, which is invaluable for determining the three-dimensional conformation of the molecule, such as the chair conformation of the piperidine ring and the relative orientation of the two rings.
X-ray Diffraction Analysis
X-ray diffraction techniques provide unparalleled information about the solid-state structure of crystalline materials, including atomic arrangement, molecular conformation, and crystal packing.
Single Crystal X-ray Diffraction for Absolute Configuration and Molecular Conformation
Growing a suitable single crystal of this compound would allow for its analysis by single-crystal X-ray diffraction. This "gold standard" technique provides a precise three-dimensional model of the molecule as it exists in the crystal lattice. Although no public crystal structure data for this specific compound is currently available, the analysis would yield critical data points.
Key information that would be obtained includes:
Molecular Connectivity and Conformation: Definitive confirmation of the covalent bond structure and the preferred conformation of the molecule. The piperidine ring is expected to adopt a stable chair conformation.
Bond Lengths and Angles: Precise measurements of all bond lengths and angles, providing insight into the electronic structure.
Intermolecular Interactions: Identification of hydrogen bonds (e.g., involving the piperidine NH and the pyridine nitrogen) and other non-covalent interactions that dictate how the molecules pack together in the crystal.
Crystallographic Data: Determination of the unit cell dimensions, space group, and density of the crystal.
| Crystallographic Parameter | Information Provided |
| Crystal System | The symmetry class of the crystal (e.g., monoclinic, orthorhombic). |
| Space Group | The specific symmetry elements present in the unit cell. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal lattice. |
| Z Value | The number of molecules per unit cell. |
| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
Powder X-ray Diffraction (XRPD) for Polymorphism Screening and Solid-State Characterization
Powder X-ray diffraction is a primary tool for the characterization of polycrystalline materials. It is particularly important in pharmaceutical sciences for identifying different crystalline forms, or polymorphs, which can have different physical properties.
An XRPD pattern is a fingerprint of a specific crystalline solid. Any changes in the crystal structure, such as those occurring in different polymorphs or solvates, will result in a different diffraction pattern. Small variations, including the appearance of new peaks or shifts in peak positions, can indicate the presence of a new solid form. The XRPD analysis for this compound would be essential for:
Identifying the crystalline form of a bulk powder sample.
Screening for polymorphism by analyzing samples produced under different crystallization conditions (e.g., different solvents, temperatures, or cooling rates).
Assessing batch-to-batch consistency and stability of the solid form during manufacturing and storage.
Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Identity Confirmation
Mass spectrometry and HPLC are powerful analytical techniques that are often used in combination (LC-MS) to confirm the identity and assess the purity of a compound.
Mass Spectrometry (MS): MS measures the mass-to-charge ratio (m/z) of ions, providing a precise molecular weight and valuable structural information from fragmentation patterns. For this compound (molecular weight: 180.24 g/mol ), high-resolution mass spectrometry (HRMS) would confirm its elemental composition. Predicted MS data shows the expected m/z for various adducts. uni.lu Electron impact (EI) or electrospray ionization (ESI) would generate a molecular ion ([M]⁺) or a protonated molecule ([M+H]⁺), respectively. Tandem MS (MS/MS) experiments would induce fragmentation, with likely losses including HF, small alkyl fragments from the piperidine ring, or cleavage to separate the two ring systems. libretexts.org
| Adduct | Predicted m/z |
| [M+H]⁺ | 181.11356 |
| [M+Na]⁺ | 203.09550 |
| [M+K]⁺ | 219.06944 |
| [M]⁺ | 180.10573 |
| Data sourced from predictive models. uni.lu |
High-Performance Liquid Chromatography (HPLC): HPLC is the cornerstone of purity analysis, separating a compound from any impurities present in a sample. ptfarm.plresearchgate.net A typical method for a compound like this compound would involve reversed-phase chromatography on a C18 column. The mobile phase would likely be a gradient mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. The compound would elute at a characteristic retention time, and its purity would be determined by integrating the area of its peak relative to the total area of all peaks in the chromatogram. A validated, stability-indicating HPLC method is crucial for quality control and for studying the degradation of the compound under stress conditions. researchgate.net
Future Research Directions and Emerging Paradigms
Design of Next-Generation Analogs with Enhanced Specificity and Potency
The development of new analogs of 3-(4-Fluoropiperidin-4-yl)pyridine with improved specificity and potency is a key area of ongoing research. Scientists are exploring how modifications to this core structure can lead to better drug candidates.
Recent studies have focused on creating "biased agonists" that selectively activate specific signaling pathways downstream of a receptor. vulcanchem.com This approach aims to maximize therapeutic effects while minimizing side effects. Additionally, researchers are investigating fluorinated heterocycles as allosteric modulators, which bind to a site on a receptor different from the primary binding site to modulate its activity. vulcanchem.com
Structure-activity relationship (SAR) studies are crucial in this endeavor. researchgate.net By systematically altering different parts of the molecule and evaluating the resulting biological activity, chemists can identify which modifications lead to improved properties. For example, a series of novel 4-arylpiperidines and 4-aryl-4-piperidinols were synthesized and found to be potent blockers of both neuronal Na(+) and T-type Ca(2+) channels, with reduced affinity for dopamine (B1211576) D(2) receptors, a common side effect in this class of compounds. nih.gov
Exploration of Novel Biological Targets and Therapeutic Avenues
While initially explored for jejich applications in neurological disorders, the therapeutic potential of this compound derivatives is being expanded to other areas. evitachem.com
Researchers are investigating the activity of these compounds against a variety of biological targets. For instance, derivatives of the closely related pyrrolo[3,4-c]pyridine have shown potential as inhibitors of enzymes like topoisomerase I, which is relevant in cancer treatment, and have also demonstrated anti-inflammatory and antimycobacterial activity. mdpi.com Other related pyridine (B92270) derivatives have been explored for their potential as antidiabetic and anticancer agents. nih.gov
The 3-piperidin-4-yl-1H-indole scaffold, which shares structural similarities, has been identified as a novel antimalarial chemotype. nih.gov Furthermore, certain pyrido[3,4-d]pyrimidine (B3350098) derivatives have been designed and synthesized with the aim of creating effective and less toxic anti-tumor drugs. nih.govresearchgate.net The table below summarizes some of the explored therapeutic applications of related pyridine and piperidine (B6355638) derivatives.
| Therapeutic Area | Biological Target/Activity | Reference |
| Neurological Disorders | Dopamine D2 Receptor Affinity | nih.gov |
| Sigma Receptors | nih.gov | |
| Cancer | FMS Kinase Inhibition | nih.gov |
| Topoisomerase I Inhibition | mdpi.com | |
| Antiproliferative Activity | researchgate.netnih.govnih.govresearchgate.net | |
| Infectious Diseases | Antimalarial (Plasmodium falciparum) | nih.gov |
| Antimycobacterial (Mycobacterium tuberculosis) | mdpi.com | |
| Diabetes | α-amylase Inhibition | nih.gov |
| Inflammation | Matrix Metalloproteinase (MMP) Inhibition | mdpi.com |
Development of Innovative Synthetic Methodologies for Fluorinated Heterocycles
The synthesis of fluorinated heterocyclic compounds like this compound presents unique challenges. ethz.ch Therefore, the development of new and more efficient synthetic methods is a critical area of research.
Traditional methods for introducing fluorine can be harsh and lack selectivity. ethz.ch Modern approaches focus on developing milder and more regioselective fluorination techniques. This includes the use of novel fluorinating agents and the optimization of reaction conditions to improve yields and reduce byproducts. vulcanchem.comacs.org
"Green chemistry" principles are also becoming increasingly important in the synthesis of these compounds. researchgate.netijpsjournal.com This involves using less hazardous solvents, reducing energy consumption through methods like microwave-assisted synthesis, and employing biocatalysis. ijpsjournal.com For example, palladium-catalyzed hydrogenation has been shown to be an effective method for producing fluorinated piperidines under mild, environmentally friendly conditions. mdpi.com The table below highlights some of the innovative synthetic approaches being explored.
| Synthetic Approach | Description | Reference |
| Palladium-Catalyzed Hydrogenation | Effective for producing fluorinated piperidines in the presence of air and moisture. | mdpi.com |
| Negishi Coupling | A palladium/copper(I)-cocatalyzed reaction for the synthesis of 4-arylpiperidines. | nih.gov |
| Metal-Free Annulation | A method for synthesizing polysubstituted pyridines without the need for transition metal catalysts. | mdpi.com |
| Microwave-Assisted Synthesis | Utilizes microwave radiation to accelerate reactions and improve yields. | ijpsjournal.com |
| Desulfurization-Fluorination | A mild process using silver fluoride (B91410) to produce α,α-difluoromethylene amines. | acs.org |
Application of Artificial Intelligence and Machine Learning in Chemical Compound Design
In the context of this compound and its analogs, AI can be used to:
Predict Biological Activity: Machine learning models can be trained to predict the biological activity of new compounds based on their chemical structure, a process known as Quantitative Structure-Activity Relationship (QSAR). nih.govyoutube.com
Generate Novel Molecules: Generative models can design new molecules with desired properties, potentially leading to the discovery of novel and more effective drug candidates. researchgate.netresearchgate.net
Optimize Synthetic Pathways: AI algorithms can analyze possible reaction routes and suggest the most efficient and cost-effective methods for synthesizing a target compound. frontiersin.org
The integration of AI and molecular modeling is becoming an indispensable part of modern drug development, helping to reduce the time and cost associated with bringing new therapies to market. valencelabs.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
